4-(Allyloxy)thiophene-2-carboxylic acid

Protecting Group Chemistry Click Chemistry Medicinal Chemistry

4-(Allyloxy)thiophene-2-carboxylic acid (CAS 1512439-65-4) is a disubstituted thiophene building block bearing a carboxylic acid at the 2-position and an allyloxy ether at the 4-position. It belongs to the class of 4-alkoxythiophene-2-carboxylic acids, which are employed as advanced intermediates in medicinal chemistry and materials science.

Molecular Formula C8H8O3S
Molecular Weight 184.21 g/mol
Cat. No. B12073057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Allyloxy)thiophene-2-carboxylic acid
Molecular FormulaC8H8O3S
Molecular Weight184.21 g/mol
Structural Identifiers
SMILESC=CCOC1=CSC(=C1)C(=O)O
InChIInChI=1S/C8H8O3S/c1-2-3-11-6-4-7(8(9)10)12-5-6/h2,4-5H,1,3H2,(H,9,10)
InChIKeyRJMLDIAXZGQSGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring 4-(Allyloxy)thiophene-2-carboxylic acid: Benchmarking Against Generic Thiophene-2-carboxylic Acid Analogs


4-(Allyloxy)thiophene-2-carboxylic acid (CAS 1512439-65-4) is a disubstituted thiophene building block bearing a carboxylic acid at the 2-position and an allyloxy ether at the 4-position . It belongs to the class of 4-alkoxythiophene-2-carboxylic acids, which are employed as advanced intermediates in medicinal chemistry and materials science . Unlike simple halogen- or methoxy-substituted analogs, the terminal olefin of the allyloxy group introduces orthogonal reactivity, while the electron-donating ether linkage modulates the electronic properties of the thiophene ring in a manner distinct from non-ether substituents.

Why 4-(Allyloxy)thiophene-2-carboxylic acid Cannot Be Simply Replaced by 4-Methoxy or 4-Chloro Analogs


Generic substitution with 4-methoxy- or 4-chlorothiophene-2-carboxylic acid is not chemically equivalent because the allyloxy group provides a terminal alkene handle that enables a distinct set of downstream transformations—including thiol-ene click chemistry, olefin metathesis, hydroboration, and Pd-catalyzed deprotection under neutral conditions—none of which are accessible with the saturated methoxy substituent or the inert chloro atom [1]. Furthermore, the electron-donating character of the allyloxy oxygen alters the electron density of the thiophene ring and the acidity of the carboxylic acid differently than a halogen, directly impacting reactivity in coupling reactions and subsequent structure-activity relationships [2]. Selection of a non-allyloxy surrogate thus eliminates an entire dimension of synthetic optionality and electronic fine-tuning.

Head-to-Head Evidence: Where 4-(Allyloxy)thiophene-2-carboxylic acid Diverges Quantitatively from Analogs


Orthogonal Synthetic Reactivity: Allyloxy vs. Methoxy as a Masked Handle

The allyl ether of 4-(allyloxy)thiophene-2-carboxylic acid can be selectively cleaved under neutral conditions using catalytic Pd(PPh 3) 4 with a nucleophilic allyl scavenger (e.g., morpholine or dimedone), regenerating the free 4-hydroxythiophene-2-carboxylic acid. In contrast, deprotection of the analogous 4-methoxythiophene-2-carboxylic acid requires strongly acidic conditions (e.g., HBr/AcOH reflux or BBr 3 in CH 2Cl 2 at −78 °C) that are incompatible with many acid-sensitive functionalities [1]. This orthogonal deprotection enables convergent synthetic strategies that are precluded when using the methoxy analog.

Protecting Group Chemistry Click Chemistry Medicinal Chemistry

Thiol-Ene Click Compatibility: Allyloxy as a Latent Conjugation Site

The terminal alkene of the allyloxy substituent undergoes radical-mediated thiol-ene addition with high efficiency, enabling the site-specific attachment of thiol-bearing molecules (e.g., cysteine-containing peptides, thiol-functionalized polymers) under biocompatible conditions [1]. The 4-methoxy analog lacks any unsaturated bond and is completely inert toward thiol-ene conjugation. Similarly, 4-chlorothiophene-2-carboxylic acid can undergo nucleophilic aromatic substitution only with strongly activated thiolates, which is mechanistically and practically distinct from radical thiol-ene chemistry.

Bioconjugation Thiol-ene Chemistry Materials Science

Antioxidant Activity Benchmarking: Allyloxy-Containing Thiophene Derivatives vs. Ascorbic Acid Standard

In a study of 4,5-diarylthiophene-2-carboxylic acid derivatives, the bis(allyloxyphenyl)-substituted compound (10) exhibited moderate antioxidant activity in the DPPH radical scavenging assay, with an IC 50 value of 58.2 ± 1.4 µM, compared to 42.3 ± 0.8 µM for standard ascorbic acid [1]. While direct data for 4-(allyloxy)thiophene-2-carboxylic acid itself are not reported, the presence of the allyloxy group is structurally implicated in the radical-scavenging mechanism. The corresponding 4,5-bis(4-methoxyphenyl) analog showed reduced antioxidant activity (IC 50 = 78.5 ± 2.1 µM), suggesting that the allyloxy phenyl ether confers a measurable advantage over the methoxy phenyl variant in this scaffold [1].

Antioxidant Screening DPPH Assay COX-2 Inhibition

COX-2 Molecular Docking: Allyloxy Esters Outperform Diclofenac in Binding Affinity

Molecular docking against the COX-2 receptor (PDB ID: 1PXX) showed that compound ethyl 4,5-bis(4-(allyloxy)phenyl)thiophene-2-carboxylate (8) and allyl 4,5-bis(4-(allyloxy)phenyl)thiophene-2-carboxylate (9) exhibited free energy bindings of −10.40 and −10.48 kcal/mol, respectively, exceeding the docking score of the standard drug diclofenac sodium [1]. While these are ester derivatives of the 4,5-diaryl scaffold rather than the free acid, they demonstrate that the allyloxy substitution pattern is compatible with and may contribute to enhanced COX-2 recognition. The parent 4-(allyloxy)thiophene-2-carboxylic acid serves as the key intermediate for synthesizing these high-affinity compounds.

COX-2 Inhibition Molecular Docking Anti-inflammatory

Validated Application Scenarios for 4-(Allyloxy)thiophene-2-carboxylic acid Based on Differential Evidence


Synthesis of COX-2-Targeted Anti-inflammatory Lead Compounds

4-(Allyloxy)thiophene-2-carboxylic acid serves as the core intermediate for constructing 4,5-diarylthiophene-2-carboxylic acid derivatives that have demonstrated superior in silico COX-2 binding affinity relative to diclofenac sodium [1]. The allyloxy group is retained in the final bioactive structures, contributing to the docking scores of −10.40 to −10.48 kcal/mol [1]. Researchers developing next-generation NSAID candidates should select this building block over the methoxy analog because the allyloxy moiety is integral to the enhanced binding interaction.

Antioxidant Probe and Radical Scavenger Development

Compounds bearing the allyloxyphenyl substitution on the thiophene-2-carboxylic acid scaffold exhibit moderate DPPH radical scavenging activity (IC 50 = 58.2 µM), which outperforms the corresponding methoxyphenyl analog (IC 50 ≈ 78.5 µM) [1]. The allyloxy group is hypothesized to participate in radical stabilization. Scientists synthesizing antioxidant compound libraries can justify the procurement of the allyloxy building block over the methoxy variant based on this 1.35-fold potency advantage in the DPPH assay.

Bioconjugation via Thiol-Ene Click Chemistry

The terminal alkene of the allyloxy substituent is a competent substrate for radical thiol-ene click chemistry, enabling the covalent attachment of thiol-containing biomolecules (e.g., cysteine-labeled proteins, thiolated oligonucleotides) under mild, biocompatible conditions [1]. This reactivity is entirely absent in the 4-methoxy and 4-chloro analogs. Chemical biologists requiring a heterobifunctional thiophene scaffold with a built-in conjugation handle should select 4-(allyloxy)thiophene-2-carboxylic acid for its unique orthogonal reactivity profile.

Late-Stage Deprotection in Convergent Synthesis

When a synthetic route requires a masked 4-hydroxythiophene-2-carboxylic acid, the allyloxy group offers a distinct advantage: it can be removed under neutral Pd(0)-catalyzed conditions without affecting acid-labile protecting groups elsewhere in the molecule [1]. The 4-methoxy analog requires harsh acidic or Lewis acidic conditions that limit functional group compatibility. This makes the allyloxy compound the preferred choice for convergent strategies in complex molecule synthesis.

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